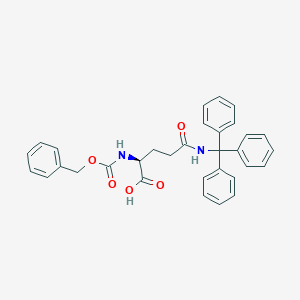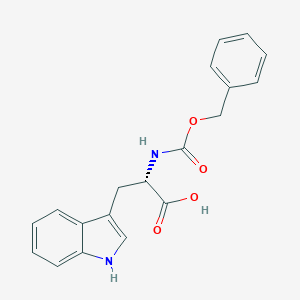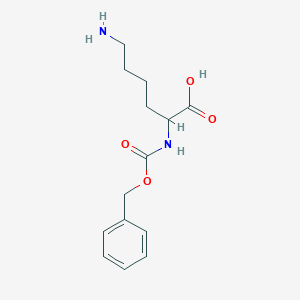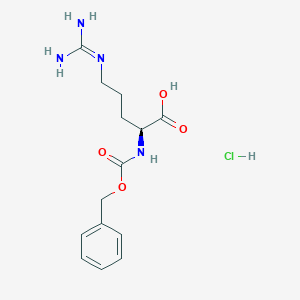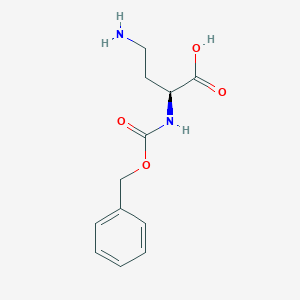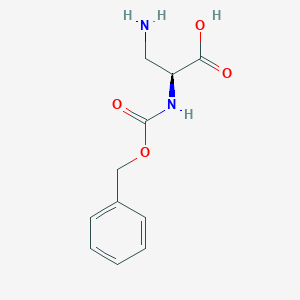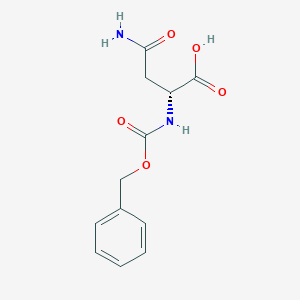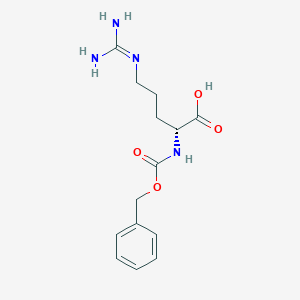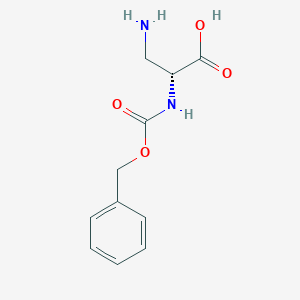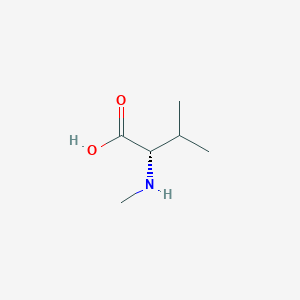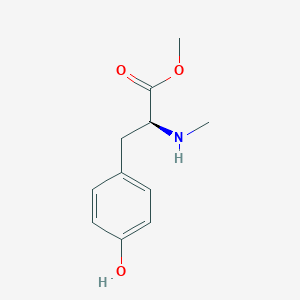
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as Methyl dopa and is used in the treatment of hypertension during pregnancy.
Mécanisme D'action
Methyl dopa is a prodrug that is converted to alpha-methylnorepinephrine in the central nervous system. Alpha-methylnorepinephrine acts as a false transmitter, which means that it is taken up by the norepinephrine transporter but cannot be released. This results in a decrease in sympathetic nervous system activity, which leads to a decrease in blood pressure.
Effets Biochimiques Et Physiologiques
Methyl dopa has several biochemical and physiological effects. It decreases sympathetic nervous system activity, which leads to a decrease in blood pressure. It also decreases the release of renin, which leads to a decrease in angiotensin II production. Methyl dopa also increases the production of prostaglandin E2, which leads to vasodilation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl dopa is a safe and effective drug for the treatment of hypertension during pregnancy. However, it has some limitations for lab experiments. Methyl dopa is a prodrug that is converted to alpha-methylnorepinephrine in the central nervous system, which makes it difficult to study the exact mechanism of action. Methyl dopa also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of Methyl dopa. One direction is to study the long-term effects of Methyl dopa on blood pressure and cardiovascular health. Another direction is to study the effects of Methyl dopa on fetal development. Additionally, research could be conducted to identify alternative drugs for the treatment of hypertension during pregnancy.
Conclusion:
In conclusion, Methyl (Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate, commonly known as Methyl dopa, is a safe and effective drug for the treatment of hypertension during pregnancy. It decreases sympathetic nervous system activity, which leads to a decrease in blood pressure. Methyl dopa has several limitations for lab experiments, but there are several future directions for its study.
Méthodes De Synthèse
Methyl dopa is synthesized by the reaction of 3,4-dihydroxyphenylalanine (DOPA) with formaldehyde and methylamine. This reaction yields Methyl dopa, which is then purified by recrystallization.
Applications De Recherche Scientifique
Methyl dopa has been extensively studied for its use in the treatment of hypertension during pregnancy. It is also used in the treatment of essential hypertension. Methyl dopa is known to be a safe and effective drug for the treatment of hypertension during pregnancy, and it is recommended as a first-line therapy.
Propriétés
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVQUKFXIDBNH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553001 |
Source


|
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate | |
CAS RN |
70963-39-2 |
Source


|
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
